molecular formula C9H11FO B1298620 2-(4-Fluorophenyl)-2-propanol CAS No. 402-41-5

2-(4-Fluorophenyl)-2-propanol

Cat. No. B1298620
CAS RN: 402-41-5
M. Wt: 154.18 g/mol
InChI Key: QURXIISLVHJNGB-UHFFFAOYSA-N
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Description

The compound "2-(4-Fluorophenyl)-2-propanol" is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and materials science. While the provided data does not directly discuss this compound, it includes information on structurally related compounds that can offer insights into the properties and synthesis of "2-(4-Fluorophenyl)-2-propanol".

Synthesis Analysis

The synthesis of related fluorinated compounds has been explored in several studies. For instance, the synthesis of a chromanol analogue with a fluorophenyl group was achieved by tethering a methyl group to a phenolic aromatic ring, which resulted in high affinity for the NMDA receptor . Another study reported the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride through amination and cyclization, highlighting a method that could potentially be adapted for the synthesis of "2-(4-Fluorophenyl)-2-propanol" . Additionally, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involved the reaction of phenol with hexafluoroacetone , suggesting a possible route for introducing fluorine into the target compound.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(4-Fluorophenyl)-2-propanol" has been determined using various techniques. For example, the crystal structure of a compound with a 4-fluorophenyl group was elucidated, revealing dihedral angles between the triazole ring and two benzene rings, which could be relevant when considering the spatial arrangement of "2-(4-Fluorophenyl)-2-propanol" . The importance of intermolecular hydrogen bonding in stabilizing the structure was also noted .

Chemical Reactions Analysis

The reactivity of fluorophenyl groups has been studied, particularly in the context of cyclization reactions. A rhodium-catalyzed cyclization of 3-(2-fluorophenyl)propanols to chromans was described, which could be relevant to understanding the reactivity of the hydroxyl group in "2-(4-Fluorophenyl)-2-propanol" . Additionally, the formation of N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides involved reactions with benzaldehydes, indicating the potential for "2-(4-Fluorophenyl)-2-propanol" to participate in similar condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds have been a subject of interest due to their unique characteristics. For instance, the mesogenic properties of fluoro-substituted compounds were investigated, providing insights into their birefringence and dielectric anisotropy . The specific rotation of 2-fluoro-2-phenyl propanoic acid was determined, which could be indicative of the chiroptical properties that "2-(4-Fluorophenyl)-2-propanol" might exhibit .

Scientific Research Applications

Synthesis of 2-amino-4-arylpyrimidine derivatives

  • Application Summary: 2-(4-Fluorophenyl)ethylamine can be used as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .

Preparation of ortho-metalated primary phenethylamines

  • Application Summary: 2-(4-Fluorophenyl)ethylamine can be used in the preparation of ortho-metalated primary phenethylamines, leading to complexes containing six-membered palladacycles .

Biological Potential of Indole Derivatives

  • Application Summary: Indole derivatives, which can be synthesized from 2-(4-Fluorophenyl)ethylamine, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antibacterial Activity of Schiff Base Complexes

  • Application Summary: 2-(4-Fluorophenyl)ethylamine can be used to synthesize Schiff base ligands, which can then form complexes with various metals. These complexes have been investigated for their antibacterial activity .
  • Results or Outcomes: The results would depend on the specific bacteria being targeted, but some Schiff base complexes have shown promising antibacterial activity .

Antiviral Activity of Indole Derivatives

  • Application Summary: Indole derivatives, which can be synthesized from 2-(4-Fluorophenyl)ethylamine, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Antibacterial Activity of Schiff Base Complexes

  • Application Summary: 2-(4-Fluorophenyl)ethylamine can be used to synthesize Schiff base ligands, which can then form complexes with various metals. These complexes have been investigated for their antibacterial activity .
  • Results or Outcomes: The results would depend on the specific bacteria being targeted, but some Schiff base complexes have shown promising antibacterial activity .

Safety And Hazards

While specific safety data for “2-(4-Fluorophenyl)-2-propanol” was not found, similar compounds can pose hazards such as skin and eye irritation, respiratory sensitization, and specific target organ toxicity .

Future Directions

The future directions for research on “2-(4-Fluorophenyl)-2-propanol” and similar compounds could involve exploring their potential biological activities and therapeutic applications . Additionally, further studies could investigate the effects of fluorination on the conformational landscape and reactivity of these molecules .

properties

IUPAC Name

2-(4-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURXIISLVHJNGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348482
Record name 2-(4-Fluorophenyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-propanol

CAS RN

402-41-5
Record name 2-(4-Fluorophenyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 402-41-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Popielarz, DR Arnold - Journal of the American Chemical …, 1990 - ACS Publications
The cleavage of radical cations of two series of alkanes, 1, 1, 2-triaryl-and 1, 1, 2, 2-tetraarylalkanes, generated by photoinduced single electron transfer in acetonitrile-methanol, occurs …
Number of citations: 205 pubs.acs.org

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